molecular formula C17H13ClN2O2 B13079892 1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13079892
M. Wt: 312.7 g/mol
InChI Key: RPVPRXSRLYNONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2-chlorophenyl group and a 3-methylphenyl group, along with a carboxylic acid functional group at the 4-position. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate phenyl groups.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the carboxylic acid to an alcohol.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(3-methylphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C17H13ClN2O2/c1-11-5-4-6-12(9-11)16-13(17(21)22)10-20(19-16)15-8-3-2-7-14(15)18/h2-10H,1H3,(H,21,22)

InChI Key

RPVPRXSRLYNONQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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